![molecular formula C11H13N3O2S B2478362 4-氨基-2,5-二甲基噻吩并[2,3-d]嘧啶-6-羧酸乙酯 CAS No. 923747-62-0](/img/structure/B2478362.png)

4-氨基-2,5-二甲基噻吩并[2,3-d]嘧啶-6-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

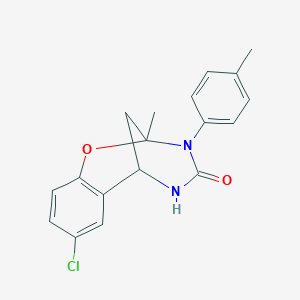

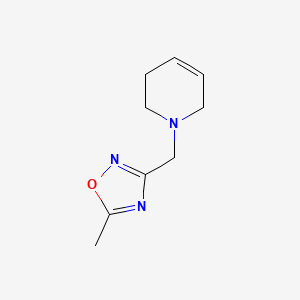

Ethyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate is a chemical compound with the molecular formula C11H13N3O2S . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of this compound includes two fused rings: a pyrimidine ring and a thieno ring. The pyrimidine ring is a six-membered ring with two nitrogen atoms, while the thieno ring is a five-membered ring with a sulfur atom .科学研究应用

合成与化学性质

- 4-氨基-2,5-二甲基噻吩并[2,3-d]嘧啶-6-羧酸乙酯及其衍生物通过各种化学反应合成。A.S. Dongarwar 等人(2011 年)的一项研究详细阐述了合成嘧啶-5-羧酸乙酯衍生物的过程,包括通过环缩合和米歇尔类型的加成反应合成 2-氨基-4-氯-6-(2,4,6-三氯苯基氨基)嘧啶-5-羧酸乙酯。这一合成过程对于开发在各个科学领域具有潜在应用的新型化合物至关重要 (Dongarwar 等人,2011 年)。

抗菌和抗炎活性

- 研究表明,4-氨基-2,5-二甲基噻吩并[2,3-d]嘧啶-6-羧酸乙酯的一些衍生物表现出显著的抗菌和抗炎活性。Dongarwar 等人(2011 年)的研究评估了合成衍生物的抗菌、抗真菌和抗炎特性,表明它们在治疗感染和炎症性疾病方面具有潜在用途 (Dongarwar 等人,2011 年)。

抗过敏药物中的潜力

- 4-氨基-2,5-二甲基噻吩并[2,3-d]嘧啶-6-羧酸乙酯衍生物因其抗过敏活性而受到探索。D. Temple 等人(1979 年)的一项研究合成了一系列这些衍生物并对它们进行了抗过敏活性测试,发现该系列中的某些化合物显示出作为口服抗过敏剂的希望 (Temple 等人,1979 年)。

癌症研究中的应用

- 4-氨基-2,5-二甲基噻吩并[2,3-d]嘧啶-6-羧酸乙酯的一些衍生物已被研究其在癌症研究中的潜力。E. Gad 等人(2020 年)对这些衍生物的合成和评估进行了研究,以了解其对乳腺癌的体外和体内活性,表明某些化合物表现出显着的抗增殖潜力,并能诱导癌细胞凋亡 (Gad 等人,2020 年)。

作用机制

Target of Action

Ethyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate is a structural analog of quinazolines . It has been studied for its anti-proliferative properties, particularly against breast cancer cells

Mode of Action

The compound interacts with its targets, leading to changes in cell proliferation. It has been shown to have anti-proliferative effects on MCF-7 and MDA-MB-231 cancer cells, as well as a MCF-10A cell line (normal human mammary epithelial cells)

Biochemical Pathways

The compound likely affects biochemical pathways related to cell proliferation and growth. In studies, it has been shown to cause cell cycle arrest in the G2 stage for MDA-MB-231 cells, while arrest in G1 was detected for the estrogen (ER)-positive MCF-7 cell line . This suggests that the compound may interfere with the normal cell cycle, thereby inhibiting cell proliferation.

Pharmacokinetics

Most of the synthesized compounds in the same study were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

The result of the compound’s action is a decrease in cell proliferation. It has been shown to have anti-proliferative effects on MCF-7 and MDA-MB-231 cancer cells . The most toxic to MCF-7 was a related compound with IC 50 13.42 μg/mL (IC 50 0.045 μM), followed by another compound (IC 50 28.89 μg/mL or IC 50 0.11 μM) .

Action Environment

The action of Ethyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate can be influenced by various environmental factors. For instance, the Dimroth rearrangement, a process used in the synthesis of structurally diverse triazolopyrimidines, is known to be influenced by factors such as pH, temperature, and the presence of electron-withdrawing groups . .

属性

IUPAC Name |

ethyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S/c1-4-16-11(15)8-5(2)7-9(12)13-6(3)14-10(7)17-8/h4H2,1-3H3,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDWYJFDWFUGEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N=C(N=C2S1)C)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

923747-62-0 |

Source

|

| Record name | ethyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2478284.png)

![N-[3-(2-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide](/img/structure/B2478286.png)

![2-[[4-(4-Fluorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2478287.png)

![2-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2478292.png)

![ethyl 1-methyl-4-(phenethylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2478297.png)

![(3,3-Difluorocyclobutyl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2478298.png)